Elisapterosin A
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Overview
Description
Elisapterosin A is a natural product found in Antillogorgia elisabethae with data available.
Scientific Research Applications
Synthesis and Bioactivity
Stereocontrolled Synthesis of Elisapterosin B
A significant advancement in the synthesis of elisapterosin B, a bioactive natural product related to Elisapterosin A, was achieved. This synthesis, which started from a simple glutamic acid-derived compound, involved a series of highly stereocontrolled steps, crucial for the construction of the elisabethin skeleton, a key feature in these compounds. This process highlights the complex nature of producing such bioactive molecules (Waizumi, Stanković, & Rawal, 2003).
Discovery and Anti-Tuberculosis Activity
this compound, along with its variant elisapterosin B, was first identified as part of a group of novel diterpenes with unique carbocyclic skeletons, isolated from the West Indian sea whip Pseudopterogorgia elisabethae. Elisapterosin B, in particular, demonstrated strong in vitro activity against Mycobacterium tuberculosis, underscoring the potential therapeutic applications of these compounds in treating tuberculosis (Rodríguez et al., 2000).
Chemical Structure and Classification
- Unique Cage-like Framework: The discovery of elisapterosins, including this compound, marked the identification of a new class of C(20) rearranged diterpenes. Their tetracyclic carbon skeleton is distinctive and previously undescribed, representing a novel structural category in the realm of natural products (Rodríguez et al., 2000).
Related Compounds and Derivatives
- Elisapterosin F - Structural Analysis: A related compound, Elisapterosin F, was discovered and analyzed for its unique molecular structure. This analysis contributed to understanding the broader family of elisapterosins, offering insights into their structural diversity and potential biochemical applications (Rodríguez & Rodríguez, 2009).
Synthesis Methods and Challenges
Total Synthesis Approach
Efforts towards the total synthesis of elisapterosin B involved exploring diastereoselective intramolecular Friedel-Crafts alkylation reactions, demonstrating the complexity and challenges in synthesizing such intricate natural products. This research contributes to the broader understanding of synthesizing elisapterosin compounds (Ying, Barnes, & Harmata, 2011).
C-H Activation/Cope Rearrangement in Synthesis
The total synthesis of (-)-elisapterosin B was achieved using a novel C-H functionalization process combined with Cope rearrangement. This approach underlines the innovative strategies required to synthesize complex natural products like elisapterosins (Davies, Dai, & Long, 2006).
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,2S,4S,5R,8S,9S,11S,14S,15S)-9,11-dihydroxy-4,8,13,13,15-pentamethyl-12-oxapentacyclo[7.7.0.01,5.02,14.011,15]hexadecane-10,16-dione |
InChI |
InChI=1S/C20H28O5/c1-9-8-12-13-16(3,4)25-20(24)15(22)19(23)10(2)6-7-11(9)18(12,19)14(21)17(13,20)5/h9-13,23-24H,6-8H2,1-5H3/t9-,10-,11+,12-,13+,17-,18+,19+,20+/m0/s1 |
InChI Key |
QQNWLKBRRNMIGU-BABYDUTCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H]3[C@]24[C@@]1(C(=O)[C@@]5([C@@]([C@H]3C(O5)(C)C)(C4=O)C)O)O)C |
Canonical SMILES |
CC1CCC2C(CC3C24C1(C(=O)C5(C(C3C(O5)(C)C)(C4=O)C)O)O)C |
Synonyms |
elisapterosin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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